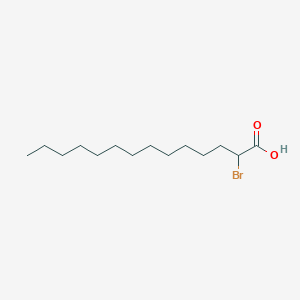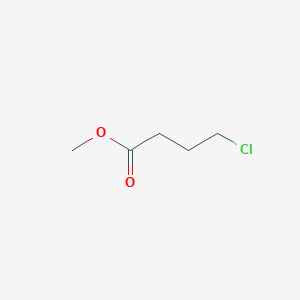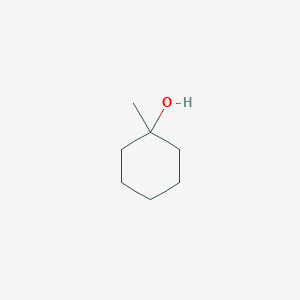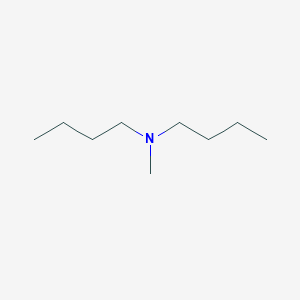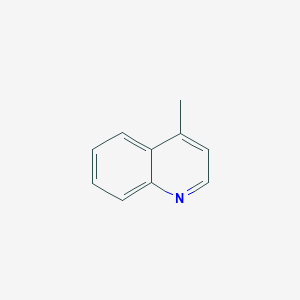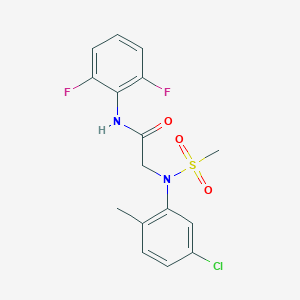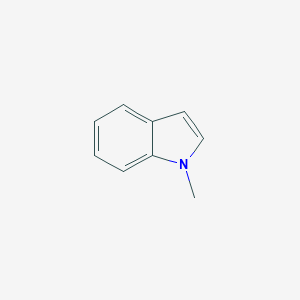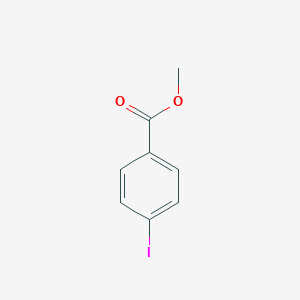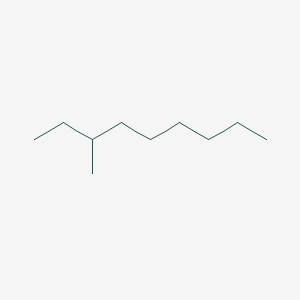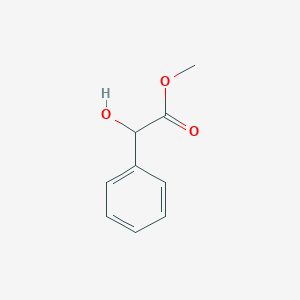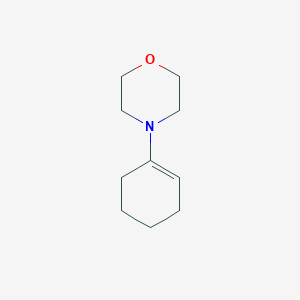
4-(1-环己烯-1-基)-吗啉
概述
描述
The compound "Morpholine, 4-(1-cyclohexen-1-yl)-" is a chemical that belongs to the class of morpholines, which are heterocyclic organic compounds featuring a six-membered ring containing both nitrogen and oxygen atoms. This particular derivative is characterized by the presence of a cyclohexenyl group attached to the morpholine ring.
Synthesis Analysis
The synthesis of 4-cyclohexylmorpholines has been described as a highly efficient process catalyzed by palladium, which involves the direct coupling of aryl ethers with morpholines using hydrogen as a reducing agent . Another study reports the synthesis of a related compound, 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, which is synthesized in nine steps with an overall yield of 36% . Additionally, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine has been achieved by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride .
Molecular Structure Analysis
The molecular structure of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, has been elucidated using NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction . The compound crystallizes in the monoclinic system with specific lattice parameters, indicating a well-defined molecular geometry.
Chemical Reactions Analysis
Morpholino derivatives exhibit varied nucleophilic behavior when reacting with different reagents. For instance, morpholinoenamines derived from cyclohexyl-, cyclohexen-1-yl-, and phenyl methyl ketone show different reactivities with diethyl azodicarboxylate (DAD), phenylisocyanate (PIC), mesyl chloride (MsCl), and β-nitrostyrene (βNS) . The reaction of 1,2,4-triazine-5-carbonitriles with 4-(cyclohex-1-en-1-yl)morpholine under solvent-free conditions follows two pathways: aza-Diels–Alder reaction and unexpected decyanation .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be inferred from their synthesis and molecular structure. For example, the presence of the cyclohexenyl group is likely to influence the lipophilicity and steric factors of the molecule, which can affect its reactivity and potential biological activity. The compound 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine has shown remarkable anti-tuberculosis activity and superior antimicrobial activity , suggesting that the physical and chemical properties of these morpholine derivatives are conducive to biological activity.
科学研究应用
氧化和烯胺化学
4-(1-环己烯-1-基)-吗啉因其在金属氧化剂氧化过程中的反应性而受到研究。Corbani、Rindonek 和 Scolastico (1973) 的研究表明,用四乙酸铅处理该化合物会产生各种产物,如 N-乙酰吗啉和 2-吗啉酮。他们还探索了一种涉及烯胺双键衍生中间产物的机理方案,提供了对其在有机合成和化学转化中的潜在应用的见解 Corbani, Rindonek, & Scolastico, 1973.
合成和立体化学
Katritzky 等人 (1994) 进行了一项研究,涉及 4-(环己烯-1-基)吗啉与 1-氯苯并三唑的反应。他们通过 X 射线晶体学合成并确认了一种化合物,即 6-(苯并三唑-1-基)-6-(吗啉-4-基)-双环[3.1.0]己烷。这项研究突出了其在创建新型化学结构和在立体化学中的应用潜力 Katritzky et al., 1994.
结构分析
在夏晓萍 (2010) 的一项研究中,标题化合物 N-吗啉-Δ8-二氢枞胺从 Δ8-二氢枞酸合成。这项研究的重点是分析环己烯环的结构构象,突出了该化合物在研究分子结构和构象方面的相关性 Rao, 2010.
燃烧化学
Lucassen 等人 (2009) 研究了低压火焰环境中吗啉的燃烧化学。这项研究对于了解同时含有氧和氮的化合物的燃烧过程(如吗啉)非常重要。它有助于了解此类化合物燃烧过程中排放的污染物 Lucassen et al., 2009.
无溶剂条件下的化学反应
Kopchuk 等人 (2017) 的研究揭示了 1,2,4-三嗪-5-腈与 4-(环己-1-烯-1-基)吗啉在无溶剂条件下的反应。这项研究对于了解化合物在不同条件下的化学行为非常重要,并有助于绿色化学领域 Kopchuk et al., 2017.
安全和危害
“Morpholine, 4-(1-cyclohexen-1-yl)-” is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
属性
IUPAC Name |
4-(cyclohexen-1-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h4H,1-3,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQFBBQJYPGOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060967 | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-(1-cyclohexen-1-yl)- | |
CAS RN |
670-80-4 | |
| Record name | 1-Morpholinocyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000670804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Morpholinocyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-(1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2060967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(cyclohex-1-en-1-yl)morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Morpholinocyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLU852CQR2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-morpholinocyclohexene?
A1: The molecular formula of 1-morpholinocyclohexene is C10H17NO, and its molecular weight is 167.25 g/mol.
Q2: Are there any spectroscopic data available for characterizing 1-morpholinocyclohexene?
A2: While the provided research articles don't detail specific spectroscopic data, 1-morpholinocyclohexene can be characterized using techniques like NMR (1H and 13C) and IR spectroscopy. These methods would reveal structural features like the enamine double bond, the morpholine ring, and the cyclohexane moiety.
Q3: How does 1-morpholinocyclohexene typically react in organic synthesis?
A3: 1-Morpholinocyclohexene acts as a nucleophilic enamine, readily participating in reactions with electrophiles. [] Its reactivity stems from the electron-donating nature of the nitrogen lone pair, which increases electron density at the β-carbon of the enamine double bond.
Q4: Can you provide examples of reactions where 1-morpholinocyclohexene is employed?
A4: Certainly! Here are a few examples:
- Stork Enamine Alkylation/Acylation: 1-morpholinocyclohexene reacts with alkyl halides or acyl chlorides to introduce alkyl or acyl groups, respectively, at the α-position of the cyclohexanone after hydrolysis. [] This method is a powerful tool for forming new carbon-carbon bonds.
- Cycloadditions: 1-Morpholinocyclohexene can participate in cycloaddition reactions, such as the [4+2] cycloaddition with nitroethylene to yield a nitroethyl substituted cyclohexanone derivative. []
- Reactions with α,β-Unsaturated Ketones: 1-Morpholinocyclohexene reacts with α,β-unsaturated ketones like chalcone to form dihydropyran derivatives. [] These reactions proceed through a two-step mechanism, highlighting the enamine's ability to act as a nucleophile and then undergo cyclization.
- Reactions with Aromatic Nitroso Compounds: 1-Morpholinocyclohexene reacts with 1-nitroso-2-naphthol to yield dihydro-oxazine derivatives. [] This exemplifies the versatility of 1-morpholinocyclohexene in constructing heterocyclic systems.
- Formation of Tricyclo[5.3.1.04,9]undecan‐2,6‐dione Derivatives: 1-Morpholinocyclohexene derivatives, such as 4-acetyl-4-methyl-1-morpholinocyclohexene, react with methacryloyl chloride to yield complex tricyclic compounds, demonstrating its utility in building complex structures. []
Q5: The research mentions reactions with "arylidenecyclohexanone" and "benzylidenecyclohexanone." What are these compounds, and how do they react differently with 1-morpholinocyclohexene compared to other enamines?
A5: "Arylidenecyclohexanone" and "benzylidenecyclohexanone" are α,β-unsaturated ketones where the β-carbon of the double bond is attached to a phenyl group (benzylidene) or a substituted phenyl group (arylidene). While some enamines like 1-pyrrolidin-1-ylcyclohexene and 1-piperidin-1-ylcyclohexene react with these compounds to give xanthene derivatives, 1-morpholinocyclohexene exhibits different reactivity. [] This difference likely arises from steric and electronic factors associated with the morpholine ring.
Q6: Can 1-morpholinocyclohexene be used for introducing fluorine atoms into molecules?
A6: Yes, 1-morpholinocyclohexene can be indirectly employed for fluorination. For instance, it reacts with 1-alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts, leading to the formation of 2-fluorocyclohexanone after hydrolysis. [] This approach leverages the enamine's reactivity to introduce fluorine at the α-position of the cyclohexanone moiety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

